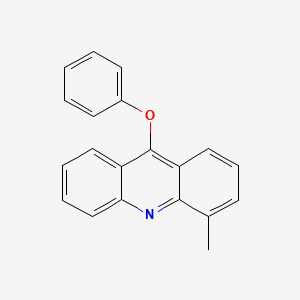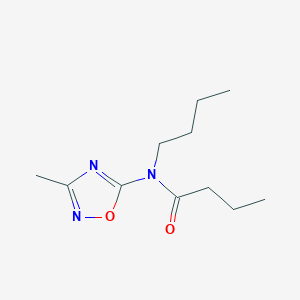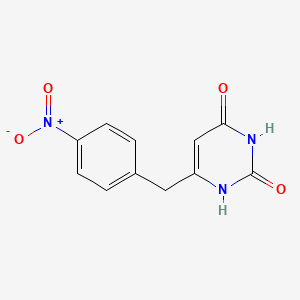
6-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a nitrobenzyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-nitrobenzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-nitrobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine-dione structure. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interfere with DNA synthesis and repair pathways, contributing to its antiproliferative properties.
相似化合物的比较
Similar Compounds
6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a nitro group.
6-(4-Methylbenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a nitro group.
6-(4-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione imparts unique electronic and steric properties, making it distinct from its analogs. This functional group can undergo specific chemical reactions, such as reduction and substitution, which are not possible with other substituents. Additionally, the nitro group can enhance the compound’s biological activity, making it a valuable target for drug development and other applications.
属性
CAS 编号 |
13345-15-8 |
|---|---|
分子式 |
C11H9N3O4 |
分子量 |
247.21 g/mol |
IUPAC 名称 |
6-[(4-nitrophenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O4/c15-10-6-8(12-11(16)13-10)5-7-1-3-9(4-2-7)14(17)18/h1-4,6H,5H2,(H2,12,13,15,16) |
InChI 键 |
RYGSUUWJGGBEFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


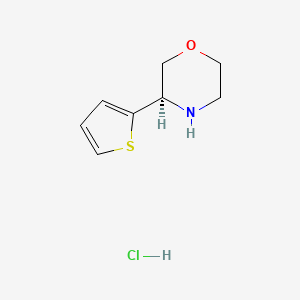
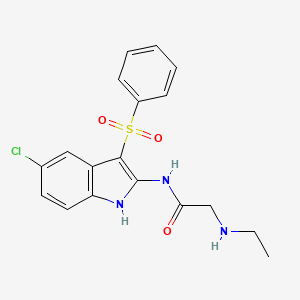
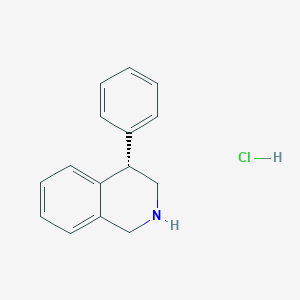
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
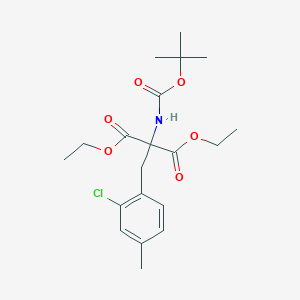
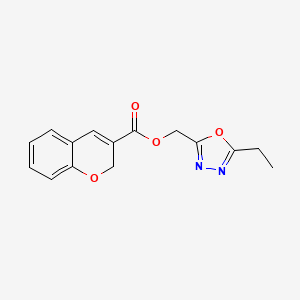
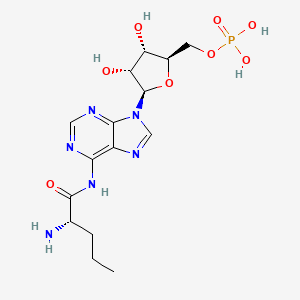
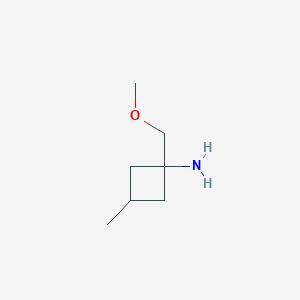
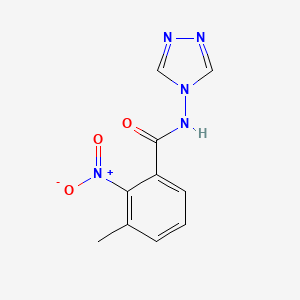
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

